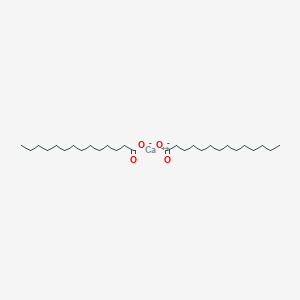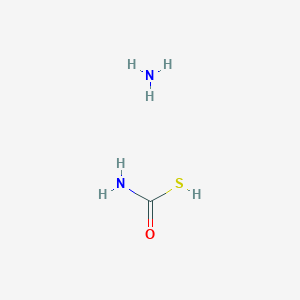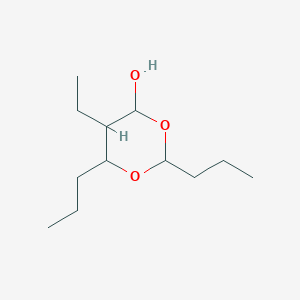
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol is an organic compound with the molecular formula C12H24O3 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol typically involves the condensation of appropriate aldehydes or ketones with 1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. The choice of raw materials and catalysts can also be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as alkyl halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted dioxane derivatives
Scientific Research Applications
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a stabilizing agent for biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s dioxane ring structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications. The pathways involved may include the stabilization of reactive intermediates and the facilitation of specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dipropyl-5-ethyl-1,3-dioxane-4-ol
- 2,4-Dipropyl-5-ethyl-1,3-dioxane
- 1,3-Dioxane, 5-ethyl-2,4-dipropyl-
Uniqueness
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
16889-19-3 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol |
InChI |
InChI=1S/C12H24O3/c1-4-7-10-9(6-3)12(13)15-11(14-10)8-5-2/h9-13H,4-8H2,1-3H3 |
InChI Key |
OHFLMXOCEVFBCA-UHFFFAOYSA-N |
SMILES |
CCCC1C(C(OC(O1)CCC)O)CC |
Canonical SMILES |
CCCC1C(C(OC(O1)CCC)O)CC |
Key on ui other cas no. |
16889-19-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


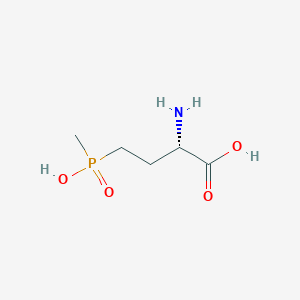
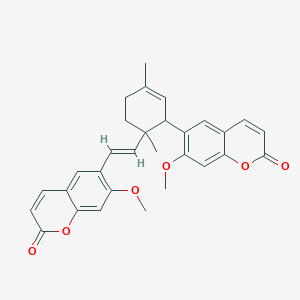


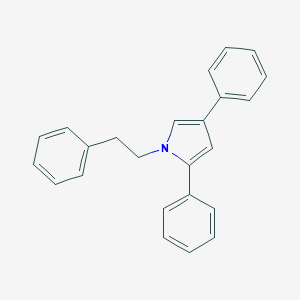
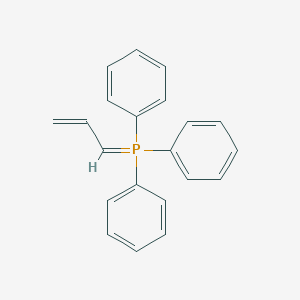
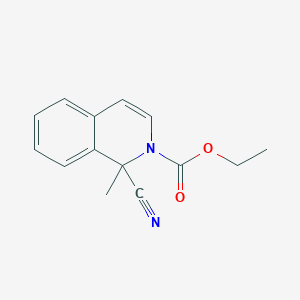

![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)


